REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([S:7][CH3:8])=[N:5][N:6]=1.[Cl:9][CH2:10][C:11](=O)[CH2:12][C:13](OCC)=[O:14]>>[Cl:9][CH2:10][C:11]1[N:1]=[C:2]2[S:3][C:4]([S:7][CH3:8])=[N:5][N:6]2[C:13](=[O:14])[CH:12]=1
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=NN1)SC
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 100° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
|
FILTRATION
|
Details
|
dilution with ice water and neutralization with 35% NaOH, the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water until neutral
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C2N(C(C1)=O)N=C(S2)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |